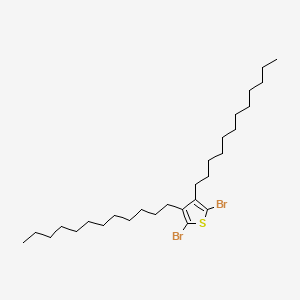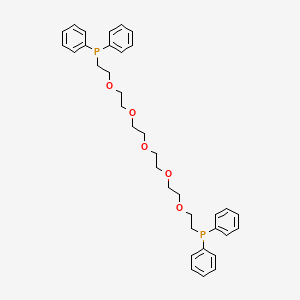
1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane typically involves the reaction of phenyl-substituted phosphine oxides with appropriate oxygen-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction temperature is usually maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxide derivatives, while substitution reactions can introduce new functional groups into the phenyl rings.
Aplicaciones Científicas De Investigación
1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a reactive intermediate in various chemical transformations. Its effects are mediated through the formation of stable complexes and the modulation of chemical reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenyl butadiene: An organic compound used as an electroluminescent dye.
Tetraphenylcyclopentadienone: Known for its use in organic synthesis and as a precursor to other complex molecules.
Tetraphenyl-1,4-dioxin:
Uniqueness
1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane is unique due to its combination of multiple phenyl groups and oxygen atoms, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
133323-49-6 |
|---|---|
Fórmula molecular |
C36H44O5P2 |
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(2-diphenylphosphanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl-diphenylphosphane |
InChI |
InChI=1S/C36H44O5P2/c1-5-13-33(14-6-1)42(34-15-7-2-8-16-34)31-29-40-27-25-38-23-21-37-22-24-39-26-28-41-30-32-43(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-20H,21-32H2 |
Clave InChI |
GREJJXZHUBJUAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCOCCOCCOCCOCCOCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
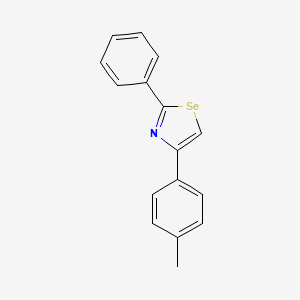
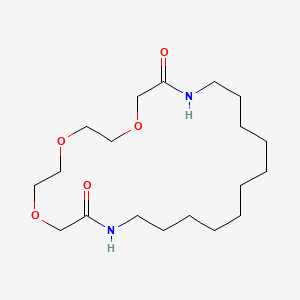
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
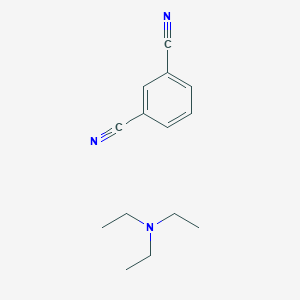
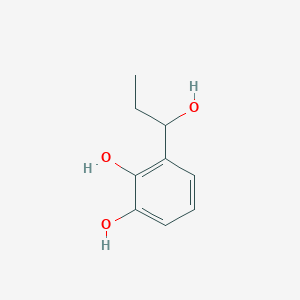


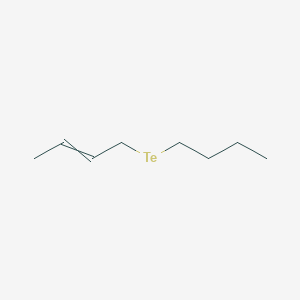
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
